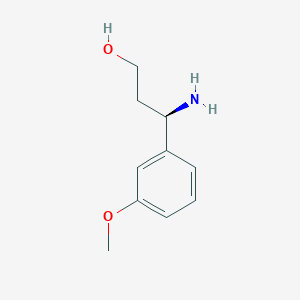

(3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol

Description

(3R)-3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4) is a chiral amino alcohol with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Its structure features a 3-methoxyphenyl group attached to a propan-1-ol backbone, with an amino group at the stereogenic C3 position in the (R)-configuration. This compound is primarily utilized as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules due to its amine and hydroxyl functional groups, which enable diverse chemical modifications .

Key physicochemical properties include:

- Boiling Point: Not explicitly reported, but analogs with similar structures (e.g., brominated derivatives) show predicted boiling points around 348°C .

- Storage: Typically stored at 2–8°C for stability .

- Synthesis: Likely involves reductive amination or reduction of ketone precursors, as seen in related compounds (e.g., LiAlH₄-mediated reductions) .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3/t10-/m1/s1 |

InChI Key |

LZAZWHZPRDEQQK-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](CCO)N |

Canonical SMILES |

COC1=CC=CC(=C1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (3R)-3-nitro-3-(3-methoxyphenyl)propan-1-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group.

Another synthetic route involves the reductive amination of 3-(3-methoxyphenyl)propanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method allows for the direct introduction of the amino group onto the carbon chain.

Industrial Production Methods

Industrial production of (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol often involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst, reaction temperature, and pressure are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile, enabling alkylation and acylation:

Mechanistically, the amine attacks electrophilic carbons or carbonyl groups, forming C–N bonds. Steric hindrance from the methoxyphenyl group slightly reduces reaction rates compared to less bulky analogs.

Hydroxyl Group Transformations

The hydroxyl group undergoes esterification and oxidation:

Oxidation to the carboxylic acid ( ) is stereospecific, preserving the (3R)-configuration. The methoxy group stabilizes intermediates via resonance during oxidation .

Reductive Deoxygenation

Catalytic hydrogenation removes the hydroxyl group under acidic conditions:

| Reagents/Conditions | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| H<sub>2</sub> (5–7 kg pressure), Pd/C, THF/cyclohexane | Pd/C (10%) | 3-amino-3-(3-methoxyphenyl)propane | >95% (R,R) |

This reaction proceeds via in situ activation of the hydroxyl group to a leaving group (e.g., mesylate or tosylate), followed by hydrogenolysis. Sulfuric acid enhances protonation of the hydroxyl, facilitating departure .

Schiff Base Formation

Reaction with carbonyl compounds yields imines:

Schiff bases exhibit pH-dependent stability and serve as intermediates for metal complexes or bioactive molecules .

Cyclization Reactions

Intramolecular reactions form heterocycles:

Cyclization often requires acid catalysis to protonate the amine, promoting nucleophilic attack on adjacent carbons .

Demethylation of Methoxy Group

The methoxy group can be cleaved under strong acidic or reductive conditions:

Demethylation expands utility in synthesizing phenolic derivatives for further functionalization .

Key Mechanistic and Practical Considerations:

-

Stereochemical Integrity : The (3R)-configuration is retained in most reactions due to the chiral center’s stability, though harsh conditions may induce racemization .

-

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while protic solvents stabilize intermediates in redox reactions .

-

Catalyst Choice : Pd/C is preferred for hydrogenolysis due to its compatibility with aryl ether groups .

This compound’s reactivity profile underscores its value in synthesizing pharmacologically active molecules, including intermediates for analgesics and neurotransmitters .

Scientific Research Applications

(3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds. It is investigated for its analgesic and anti-inflammatory properties.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) (3R)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol Hydrochloride

- Structure: Replaces the 3-methoxy group with a 3-phenoxy substituent.

- Molecular Formula: C₁₅H₁₆ClNO₂ .

(b) (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol

- Structure : Substitutes 3-methoxy with 4-bromo .

- Molecular Formula: C₉H₁₂BrNO; MW: 230.1 g/mol .

- Key Differences : Bromine’s electron-withdrawing effect may reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

(c) 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

- Structure : Contains 5-bromo-2-methoxy substitution.

- Molecular Formula: C₁₀H₁₃BrNO₂; MW: 260.13 g/mol .

- Key Differences : Bromine at the para position relative to methoxy introduces steric and electronic effects that could influence conformational flexibility.

Electron-Withdrawing and Steric Modifications

(a) (3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

- Structure : Features 3-chloro-5-(trifluoromethyl) substituents.

- Molecular Formula: C₁₀H₁₁ClF₃NO; MW: 253.65 g/mol .

- Key Differences : The CF₃ group enhances lipophilicity and metabolic resistance, while chlorine adds steric hindrance. These modifications are critical for optimizing pharmacokinetics in drug candidates.

(b) (3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-ol

- Structure : Replaces the phenyl ring with a 5-chloro-2-thienyl heterocycle.

- Molecular Formula: C₇H₁₀ClNOS; MW: 191.68 g/mol .

- Key Differences : The thiophene ring introduces π-electron delocalization , altering electronic properties and binding affinity in medicinal chemistry applications.

Stereochemical Variants

(a) (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol

- Structure : Enantiomer of the target compound.

- Molecular Formula: C₁₀H₁₅NO₂; MW: 181.23 g/mol .

- Key Differences : The (S)-configuration may lead to divergent biological activity due to stereospecific interactions with chiral receptors or enzymes.

Pharmacologically Active Analogs

Tramadol [(1R,2R)-3-(dimethylamino)-1-(3-methoxyphenyl)cyclohexanol]

- Structure: Shares a 3-methoxyphenyl group but incorporates a cyclohexanol ring and dimethylamino group.

- Pharmacology: Binds μ-opioid receptors and inhibits serotonin/norepinephrine reuptake, serving as an analgesic .

- Key Differences: The cyclohexanol scaffold in Tramadol enhances CNS penetration compared to the simpler propanolamine backbone of the target compound.

Biological Activity

(3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol, also known as (R)-3-amino-3-(3-methoxyphenyl)propan-1-ol, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxy group on the phenyl ring, which contributes to its biological activity. The structural formula is represented as follows:

Research indicates that (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases where it may mitigate neuronal damage .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol and related analogs:

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of a series of compounds structurally related to (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol. The results indicated significant inhibition of cell proliferation in MCF-7 cells, with some compounds showing IC50 values lower than 10 µM, suggesting potent anticancer activity .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol demonstrated protective effects against oxidative stress-induced neuronal death. The mechanism was attributed to the modulation of apoptotic pathways and reduction in reactive oxygen species (ROS) .

Case Study 3: Antimalarial Activity

A series of derivatives were tested for their ability to inhibit plasmepsin X, an essential protease in Plasmodium falciparum. Some analogs showed promising results with low nanomolar IC50 values, indicating potential as antimalarial agents .

Q & A

Basic: What are the established synthetic routes for (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol?

Methodological Answer:

The compound can be synthesized via reduction of a nitro precursor. For example, 3-(3-methoxyphenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at controlled temperatures (0–25°C). Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure is another scalable method. Chiral resolution or asymmetric synthesis may be required to achieve the (3R)-enantiomer .

Basic: How can researchers verify the enantiopurity of (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol?

Methodological Answer:

Chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with a chiral auxiliary (e.g., Mosher’s acid chloride) can also confirm stereochemistry. Mass spectrometry (MS) and polarimetry should supplement these analyses .

Advanced: How can reaction conditions be optimized to enhance enantiomeric excess (ee) during synthesis?

Methodological Answer:

Optimize asymmetric catalysis by screening chiral ligands (e.g., BINAP or Salen ligands) in hydrogenation or enzymatic reduction. Temperature control (−20°C to 40°C), solvent polarity (e.g., dichloromethane vs. methanol), and catalyst loading (1–5 mol%) are critical variables. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies to improve ee. Monitor progress via real-time chiral HPLC .

Advanced: What stability challenges arise in long-term storage, and how can they be mitigated?

Methodological Answer:

The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at −20°C in amber glass vials. Use stabilizers like butylated hydroxytoluene (BHT) for amine protection. Monitor degradation via accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Crystalline forms (if isolable) may improve stability, as seen in structurally related piperidin-3-ol derivatives .

Advanced: What mechanisms underlie the biological activity of (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol?

Methodological Answer:

The methoxyphenyl group enables hydrophobic interactions with protein pockets, while the amino and hydroxyl groups participate in hydrogen bonding. Computational docking studies (e.g., AutoDock Vina) can predict binding to enzymes like monoamine oxidases or G-protein-coupled receptors. Compare activity to analogs (e.g., 4-fluoro or 4-hydroxy derivatives) to identify structure-activity relationships (SAR). In vitro assays (e.g., enzyme inhibition or cell viability) validate hypotheses .

Advanced: How should researchers address contradictions in reported toxicity data?

Methodological Answer:

Discrepancies in acute toxicity (e.g., oral vs. dermal LD₅₀) may stem from impurities or stereochemical variations. Reproduce studies under standardized OECD guidelines. Use high-purity batches (>98%) and characterize by LC-MS. Cross-reference ecotoxicology data from analogs (e.g., 3-(2-aminophenyl)propan-1-ol) to infer hazards. Collaborate with regulatory bodies (e.g., ECHA) for harmonized classification .

Advanced: How does substitution on the phenyl ring influence reactivity and bioactivity?

Methodological Answer:

Electron-donating groups (e.g., methoxy) increase aromatic ring stability but reduce electrophilicity. Compare to fluorophenyl (electron-withdrawing) or chlorophenyl analogs to assess electronic effects. For bioactivity, replace the 3-methoxy group with 4-hydroxy (as in HMPA) to study metabolic stability. Synthesize derivatives via Ullmann coupling or Suzuki-Miyaura reactions and evaluate via pharmacokinetic assays .

Basic: What safety protocols are essential for handling (3R)-3-amino-3-(3-methoxyphenyl)propan-1-ol?

Methodological Answer:

Use NIOSH-approved respirators (P95 for particulates, OV/AG/P99 for organic vapors) and nitrile gloves. Conduct reactions in fume hoods with spill trays. Avoid aqueous disposal; neutralize with 1M HCl before incineration. Emergency showers and eyewash stations must comply with OSHA 29 CFR 1910.145 guidelines. Reference SDS data for first-aid measures (e.g., skin decontamination with polyethylene glycol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.